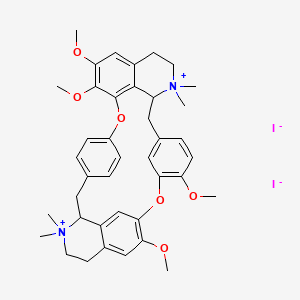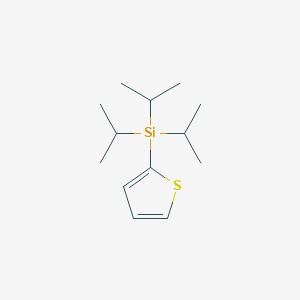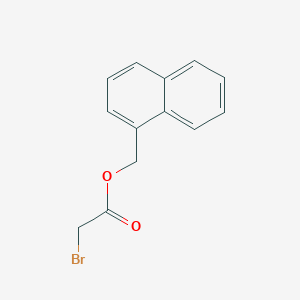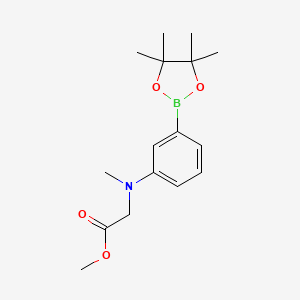
Dimethyl ether tubocurarine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ether tubocurarine iodide is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in anesthesia. This compound is characterized by the presence of dimethyl ether groups and iodide ions, which modify its pharmacological properties compared to its parent compound, tubocurarine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ether tubocurarine iodide involves the methylation of tubocurarine chloride. The process typically includes treating tubocurarine chloride with two molecular equivalents of sodium hydroxide and then with two molecular equivalents of methyl iodide in a methanol solution. The solution is then evaporated, and acetone is added to precipitate the product, which is repeatedly extracted with boiling acetone. The final product is obtained as a white to pale yellow crystalline residue, which is recrystallized from an ethanol/ether mixture .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl ether tubocurarine iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl ether tubocurarine iodide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of etherification on the pharmacological properties of alkaloids.
Biology: It is used in studies related to neuromuscular blocking agents and their mechanisms of action.
Medicine: It has been used as a muscle relaxant in anesthesia, particularly in thoracic surgery.
Wirkmechanismus
Dimethyl ether tubocurarine iodide exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a competitive antagonist at post-synaptic nicotinic receptors, preventing depolarization and subsequent muscle contraction. This mechanism is similar to that of tubocurarine but with modified pharmacokinetics due to the presence of dimethyl ether groups .
Vergleich Mit ähnlichen Verbindungen
Tubocurarine chloride: The parent compound with similar neuromuscular blocking effects.
Dimethyl ether of l-bebeerine dimethochloride: Another compound with prolonged curarizing action.
Dibenzyl ether of d-tubocurarine iodide: A compound with reduced activity compared to dimethyl ether tubocurarine iodide.
Eigenschaften
Molekularformel |
C40H48I2N2O6 |
|---|---|
Molekulargewicht |
906.6 g/mol |
IUPAC-Name |
9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |
InChI |
InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DIGFQJFCDPKEPF-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
